molecular formula C10H14ClNO B13050023 (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL

(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL

Cat. No.: B13050023
M. Wt: 199.68 g/mol
InChI Key: AUZGPVSYVKNCBJ-OMNKOJBGSA-N
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Description

(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 2-chloro-5-methylphenyl substituent. This compound belongs to a class of β-amino alcohols, which are structurally characterized by an amino group (-NH2) and a hydroxyl group (-OH) attached to adjacent carbon atoms.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1

InChI Key

AUZGPVSYVKNCBJ-OMNKOJBGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)[C@@H](C(C)O)N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Reductive Amination Using 2-Chloro-5-methylbenzaldehyde

This method involves the condensation of 2-chloro-5-methylbenzaldehyde with a suitable chiral amine or amino alcohol, followed by reduction to yield the amino alcohol product.

Step Reagents/Conditions Description Yield (%) Notes
1 2-chloro-5-methylbenzaldehyde + chiral amine Condensation in anhydrous solvent (e.g., methanol, ethanol) at room temperature or slightly elevated temperature - Formation of imine intermediate
2 Reducing agent (NaBH4, NaBH3CN) Reduction of imine to amine under controlled conditions 60-80 Stereoselective reduction to preserve chirality

This approach is favored for its straightforwardness and the ability to control stereochemistry by choice of chiral amine.

Nucleophilic Substitution on Aromatic Precursors

An alternative involves reacting 2-chloro-5-methyl-substituted aromatic intermediates (such as halogenated nitrobenzenes or sulfonyl chlorides) with 2-amino-2-methyl-1-propanol or related amino alcohols under reflux conditions.

Step Reagents/Conditions Description Yield (%) Notes
1 2-chloro-5-methyl-nitrobenzene derivative + 2-amino-2-methyl-1-propanol Reflux in pentan-1-ol or tetrahydrofuran under inert atmosphere overnight 70-75 Formation of amino alcohol derivatives
2 Workup and purification Cooling, addition of water, filtration, recrystallization - Purification via recrystallization or chromatography

This method is supported by experimental data showing yields around 70% and involves careful control of reaction time and atmosphere to maximize product purity.

Catalytic Asymmetric Synthesis Using Metal Catalysts

Zinc(II) chloride or zinc triflate catalyzed reactions have been reported for the synthesis of amino alcohols via cyclization or addition reactions involving nitrile or phthalonitrile derivatives and amino alcohols.

Catalyst Solvent Temperature Time Yield (%) Notes
Zinc(II) chloride Chlorobenzene 131 °C 72 hours 49-60 Inert atmosphere; requires long reflux time
Zinc triflate Chlorobenzene 135 °C 24 hours 87-92 More efficient catalyst; shorter reaction

These methods are useful for generating complex amino alcohol frameworks with high stereochemical control and yield.

Coupling Reactions Using Carbodiimide or HATU Activation

Amide bond formation between protected amino acids or derivatives and 2-amino-2-methyl-1-propanol using coupling agents like EDC or HATU in solvents such as DMF can yield amino alcohol derivatives with good efficiency.

Coupling Agent Solvent Temperature Time Yield (%) Notes
EDC + HOBt DMF Room temp 20 min 74 Rapid reaction; requires purification
HATU + DIPEA DMF Room temp 4 hours 65 Requires inert atmosphere

These methods provide access to amino alcohol derivatives with functional group tolerance and moderate to good yields.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Reductive amination 2-chloro-5-methylbenzaldehyde + chiral amine + NaBH4 60-80 Simple, stereoselective Requires chiral amine availability
Nucleophilic substitution Aromatic halide + 2-amino-2-methyl-1-propanol, reflux 70-75 Straightforward, scalable Long reaction times, purification needed
Catalytic asymmetric synthesis ZnCl2 or Zn(OTf)2, chlorobenzene, reflux 49-92 High stereocontrol, catalytic High temperature, long reaction time
Coupling reactions EDC/HOBt or HATU, DMF, room temperature 65-74 Mild conditions, functional group tolerance Requires expensive reagents

Research Findings and Notes

  • The choice of solvent and reaction atmosphere (inert gas) significantly affects yields and product purity, especially in catalytic and substitution reactions.
  • Reflux times vary from several hours to days depending on the method and catalyst used.
  • Purification techniques include recrystallization, column chromatography, and preparative HPLC to isolate enantiomerically pure products.
  • The stereochemistry at the amino alcohol center is preserved or induced by chiral starting materials or catalysts, critical for biological activity.
  • The use of zinc triflate as a catalyst shows superior yields and shorter reaction times compared to zinc chloride.

Chemical Reactions Analysis

Acid-Base Reactions

The amino group (-NH2) participates in acid-base reactions, acting as a nucleophile or base.

Reaction Example :

  • Reagent : Triethylamine (base)

  • Conditions : Dichloromethane, 0–20°C

  • Outcome : The amino group neutralizes acidic protons, facilitating substitution reactions .

Nucleophilic Substitution

The hydroxyl group (-OH) can act as a leaving group under specific conditions.

Reaction Table :

ReagentSolventTemperature (°C)Outcome
Sodium hydrogencarbonateMethanol20Formation of sulfonamides
Potassium carbonateDMSO115Substitution with nitriles
DIEA (base)Me-THF20–30Coupling with triazines

Condensation Reactions

The amino and hydroxyl groups enable condensation with carbonyl compounds via reductive amination.

Synthesis Pathway :

  • Reductive Amination : Reaction of the amino group with ketones/aldehydes, followed by reduction (e.g., NaBH4).

  • Chiral Resolution : Use of chiral amines or aldehydes to control stereochemistry.

Key Data :

  • Molecular Formula : C10H14ClNOC_{10}H_{14}ClNO

  • Molecular Weight : 199.68 g/mol

  • InChIKey : AUZGPVSYVKNCBJ-UHFFFAOYSA-N

Biological Interactions

The compound interacts with enzymes/receptors via hydrogen bonding (amino/hydroxyl groups) and hydrophobic interactions (aromatic ring).

Binding Studies :

  • Kinase Inhibition : Derivatives inhibit kinases by occupying active sites, as shown in pyrazolopyrimidine analogs .

  • Apoptosis Induction : Analog compounds induce 41.55% apoptosis in HCT cells .

Scientific Research Applications

Medicinal Chemistry

(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its chiral nature allows it to interact selectively with biological targets, making it valuable in the development of drugs aimed at specific receptors or enzymes. For instance, studies have indicated its potential in synthesizing novel antimicrobial agents that target resistant strains of bacteria.

Biological Studies

This compound is extensively studied for its biological interactions, particularly:

  • Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit potent activity against pathogens such as Helicobacter pylori, with some derivatives showing IC50 values in the low nanomolar range. This suggests that structural modifications can enhance its efficacy against resistant strains.
  • Cytotoxicity Assessments : Evaluations of cytotoxic effects reveal that certain derivatives maintain low toxicity while retaining antimicrobial properties, highlighting the importance of stereochemistry in optimizing therapeutic profiles.

Industrial Applications

In addition to its medicinal uses, (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL finds applications in:

  • Agrochemicals : The compound is utilized as an intermediate in the synthesis of agrochemical products, contributing to the development of effective pest control agents.
  • Chemical Biology : It acts as a probe for investigating biochemical pathways and cellular processes, providing insights into enzyme mechanisms and receptor interactions.

Case Study 1: Efficacy Against Resistant H. pylori

A study focused on various derivatives of (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL demonstrated a derivative with a 37-fold increase in potency against a resistant strain of H. pylori. This emphasizes the significance of structural modifications in creating effective antimicrobial agents.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to both the amine group and the aromatic ring significantly influence biological activity. For example, variations in substituents on the phenyl ring were linked to increased potency against resistant bacterial strains while maintaining low cytotoxicity.

Mechanism of Action

The mechanism by which (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes and receptors.

    Pathways: Modulation of biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally and functionally related molecules, focusing on substituent effects, pharmacological activity, and physicochemical properties.

Structural Modifications in Aromatic Substitutents

(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (CAS 1270057-87-8)
  • Molecular Formula: C10H14BrNO
  • Key Differences :
    • Halogen Position : Bromine at the meta (3rd) position vs. chlorine at the ortho (2nd) position in the target compound.
    • Stereochemistry : (1S,2R) configuration vs. (1S) configuration in the target compound.
  • The ortho chlorine in the target compound could enhance electronic effects on the aromatic ring, influencing reactivity or receptor interactions.
Property Target Compound (2-Cl-5-Me) 3-Bromo-5-Me Analog (CAS 1270057-87-8)
Molecular Weight 215.69 (calculated) 244.13
Halogen Substituent Cl (ortho) Br (meta)
Aromatic Methyl Position 5th position 5th position

Functional Group Comparison: Amino-Propanol Derivatives

Metoprolol-Related Compounds (USP Standards)
  • Metoprolol Related Compound A: [(+)-1-Ethylamino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol] Key Features: Ethylamino group, methoxyethylphenoxy substituent. Activity: Metoprolol analogs are β1-adrenoceptor antagonists used in cardiovascular therapies .
  • Metoprolol Related Compound B: [(+)-1-Chloro-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propane] Key Differences: Chlorine replaces the amino group, altering pharmacological activity.
Property Target Compound Metoprolol Related Compound A
Amino Group Present (1S configuration) Ethylamino group
Aromatic Substituent 2-Chloro-5-methylphenyl 4-(2-Methoxyethyl)phenoxy
Pharmacological Role Unknown (potential β-blocker) β1-Adrenoceptor antagonist

Implications :

  • The absence of a phenoxy group in the target compound may reduce β1-selectivity compared to metoprolol analogs.

Simpler Amino Alcohols

(S)-2-(Boc-amino)-1-propanol
  • Molecular Formula: C8H17NO3
  • Key Features: Boc-protected amino group, simpler propanol backbone.
  • Applications : Intermediate in peptide synthesis; lacks aromatic substituents .
Property Target Compound (S)-2-(Boc-amino)-1-propanol
Aromatic Ring 2-Chloro-5-methylphenyl None
Amino Protection Free amino group Boc-protected
Solubility Likely lower (hydrophobic) Higher (polar Boc group)

Implications :

  • The aromatic ring in the target compound may confer receptor-binding capabilities absent in simpler analogs.

Indole-Containing Analogs

Compounds from Molecules (2010):

  • Example: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
  • Key Features: Indole and methoxyphenoxy substituents; tested for antiarrhythmic and adrenoceptor activity .

Implications :

  • Indole-containing analogs exhibit spasmolytic and α/β-adrenoceptor binding, suggesting the target compound’s aromatic group may similarly influence activity.

Biological Activity

(1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL, also known by its CAS number 2250242-77-2, is a chiral compound notable for its potential biological activities, particularly in pharmacological contexts. Its molecular formula is C10H14ClNOC_{10}H_{14}ClNO with a molecular weight of approximately 199.68 g/mol. This compound has garnered interest due to its structural features that suggest interactions with various biological targets, including enzymes and receptors.

The compound's structure features an amino group and a secondary alcohol, which are critical for its biological activity. The presence of a chlorine atom on the aromatic ring enhances its lipophilicity, potentially increasing its ability to cross biological membranes.

PropertyValue
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
CAS Number2250242-77-2
StructureStructure

Research indicates that (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL may act as a modulator of neurotransmitter systems, particularly through interactions with GABA receptors. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it suitable for binding studies with various biological targets.

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit GABA aminotransferase (GABA-AT), an enzyme responsible for the metabolism of GABA, thereby enhancing GABAergic signaling. This mechanism is crucial for neuroprotective effects against conditions such as retinal degeneration.

Case Studies

  • Retinal Protection : A study investigated the protective effects of chloride derivatives on photoreceptor cells subjected to light-induced damage. The results indicated that certain derivatives exhibited significant inhibitory activity on GABA metabolism, leading to protection against retinal degeneration in animal models .
    • Dosage and Efficacy : The effective doses varied between male and female mice, with doses as low as 0.2 mg providing protective effects in certain cases.
  • Receptor Binding Studies : Research has highlighted the compound's potential as a ligand in receptor studies, where it modulates receptor activity and influences biochemical pathways relevant to various diseases.
    • Binding Affinity : Preliminary binding studies suggest that (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL can effectively bind to specific receptors involved in neurotransmission, indicating its potential therapeutic applications.

Pharmacological Applications

Given its structural characteristics and biological activities, (1S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL presents potential therapeutic uses in treating neurological disorders related to GABAergic dysfunctions.

Potential Therapeutic Areas:

  • Neurodegenerative Diseases : Due to its ability to enhance GABA signaling.
  • Anxiety Disorders : As a modulator of neurotransmitter systems.

Q & A

Q. What strategies are effective for assessing the compound’s stereochemical stability under varying pH conditions?

  • Methodological Answer : - Kinetic Studies : Monitor racemization rates via chiral HPLC under acidic/basic conditions (pH 2–12).

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